O-(Tetrahydrofuran-3-yl)-L-serine
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Overview
Description
O-(Tetrahydrofuran-3-yl)-L-serine: is a compound that combines the structural features of tetrahydrofuran and L-serine Tetrahydrofuran is a cyclic ether, while L-serine is an amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization and Hydrolysis: One method involves the cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane to produce 3-hydroxytetrahydrofuran, which can then be coupled with L-serine.
Industrial Production Methods: Industrial production methods for O-(Tetrahydrofuran-3-yl)-L-serine typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The use of catalysts and controlled reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidized Derivatives: Products include hydroxylated and ketone derivatives.
Reduced Derivatives: Products include alcohols and amines.
Substituted Derivatives: Products vary widely based on the substituents introduced.
Scientific Research Applications
Chemistry: : O-(Tetrahydrofuran-3-yl)-L-serine is used as an intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: : In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its unique structure .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of O-(Tetrahydrofuran-3-yl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrahydrofuran ring provides a rigid scaffold that can enhance binding affinity, while the serine moiety can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Tetrahydrofuran-3-ylmethanol: Similar in structure but lacks the serine moiety.
Tetrahydrofuran-3-ylcarbamate: Contains a carbamate group instead of the serine moiety.
Tetrahydrofuran-3-ylamine: Contains an amine group instead of the serine moiety.
Uniqueness: O-(Tetrahydrofuran-3-yl)-L-serine is unique due to the presence of both the tetrahydrofuran ring and the L-serine moiety, which provides a combination of rigidity and functional versatility. This dual functionality makes it particularly valuable in various applications, from pharmaceuticals to biochemical research.
Properties
Molecular Formula |
C7H13NO4 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(oxolan-3-yloxy)propanoic acid |
InChI |
InChI=1S/C7H13NO4/c8-6(7(9)10)4-12-5-1-2-11-3-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m0/s1 |
InChI Key |
INQLDDDNKPKYBS-GDVGLLTNSA-N |
Isomeric SMILES |
C1COCC1OC[C@@H](C(=O)O)N |
Canonical SMILES |
C1COCC1OCC(C(=O)O)N |
Origin of Product |
United States |
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